molecular formula C15H18O4 B12522847 Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate CAS No. 671791-98-3

Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate

Katalognummer: B12522847
CAS-Nummer: 671791-98-3
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: FEJUABOBZNRAAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C15H18O4 It is an ester derivative of benzoic acid, featuring two prop-2-en-1-yloxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yloxy groups.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yloxy groups can facilitate interactions with hydrophobic regions of proteins, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 3,5-bis[(diphenylphosphino)oxy]benzoate: Similar structure but with diphenylphosphino groups instead of prop-2-en-1-yloxy groups.

    3,5-bis(prop-2-yn-1-yloxy)benzoic acid: Similar structure but with prop-2-yn-1-yloxy groups and a carboxylic acid instead of an ester.

Uniqueness: Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate is unique due to the presence of prop-2-en-1-yloxy groups, which confer specific reactivity and potential biological activity. Its ester functionality also allows for further chemical modifications, making it a versatile compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

671791-98-3

Molekularformel

C15H18O4

Molekulargewicht

262.30 g/mol

IUPAC-Name

ethyl 3,5-bis(prop-2-enoxy)benzoate

InChI

InChI=1S/C15H18O4/c1-4-7-18-13-9-12(15(16)17-6-3)10-14(11-13)19-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3

InChI-Schlüssel

FEJUABOBZNRAAS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.